

# An In-depth Technical Guide to 2-(Difluoromethoxy)benzonitrile: Synthesis and Properties

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## Compound of Interest

Compound Name: 2-(Difluoromethoxy)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of **2-(difluoromethoxy)benzonitrile**, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The introduction of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.

## Core Properties of 2-(Difluoromethoxy)benzonitrile

**2-(Difluoromethoxy)benzonitrile** is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

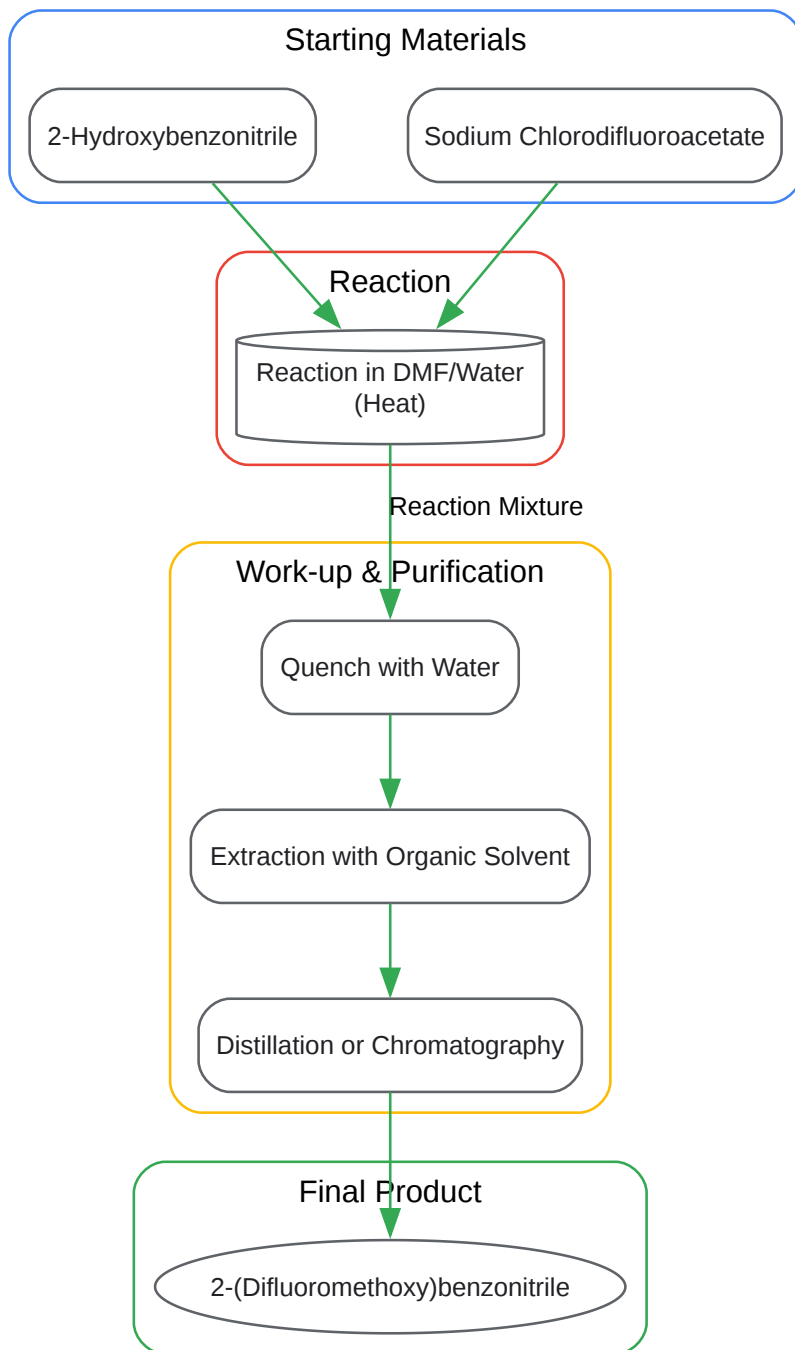
Property	Value	Reference
CAS Number	56935-78-5	[1]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>2</sub> NO	[2]
Molecular Weight	169.13 g/mol	[2]
Boiling Point	118-120 °C at 15 mmHg	[3]
Density	1.26 g/cm <sup>3</sup>	[2]
Appearance	Colorless to light yellow liquid	[3]
Storage Temperature	Room Temperature, sealed in a dry environment	[3]

## Synthesis of 2-(Difluoromethoxy)benzonitrile

The primary synthetic route to **2-(difluoromethoxy)benzonitrile** involves the difluoromethylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol). This reaction is typically achieved by generating difluorocarbene (:CF<sub>2</sub>) in situ, which then reacts with the phenoxide of 2-hydroxybenzonitrile. A common and effective source of difluorocarbene is sodium chlorodifluoroacetate.[4]

## Synthesis Workflow

## Synthesis Workflow for 2-(Difluoromethoxy)benzonitrile

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Caption: A flowchart illustrating the key stages in the synthesis of **2-(difluoromethoxy)benzonitrile**.

## Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **2-(difluoromethoxy)benzonitrile**, adapted from a general procedure for the difluoromethylation of phenols.<sup>[4]</sup>

Materials:

- 2-Hydroxybenzonitrile
- Sodium chlorodifluoroacetate
- N,N-Dimethylformamide (DMF), anhydrous
- Water, deionized
- Hydrochloric acid (HCl), 1 M solution
- Ethyl acetate (EtOAc)
- Hexanes
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Nitrogen gas ( $\text{N}_2$ )

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Thermometer or thermocouple

- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus or flash chromatography system
- Standard laboratory glassware

Procedure:

- Reaction Setup:
  - To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-hydroxybenzonitrile (1.0 equivalent).
  - Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) and deionized water (typically in a ratio of around 8:1 v/v). Stir the mixture to dissolve the starting material.[\[5\]](#)
  - Add sodium chlorodifluoroacetate (1.5 to 2.5 equivalents) to the reaction mixture.[\[6\]](#)
- Reaction:
  - Heat the reaction mixture to a temperature between 80-150 °C.[\[6\]](#) The optimal temperature may need to be determined empirically.
  - Maintain the reaction at this temperature with vigorous stirring for 1-10 hours.[\[6\]](#)
  - Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up:
  - Once the reaction is complete, allow the mixture to cool to room temperature.

- Quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
- Combine the organic layers and wash with deionized water, followed by a saturated sodium chloride solution (brine).
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent using a rotary evaporator.
- Purification:
  - The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-(difluoromethoxy)benzonitrile**.

## Spectroscopic Properties

While a comprehensive set of experimentally determined spectra for **2-(difluoromethoxy)benzonitrile** is not readily available in the public domain, the expected spectral characteristics can be predicted based on its structure.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The spectrum is expected to show a triplet for the difluoromethoxy proton ( $-\text{OCHF}_2$ ) in the region of 6.5-7.5 ppm, with a characteristic coupling constant ( $^2J_{\text{H-F}}$ ) of approximately 73-75 Hz. The aromatic protons will appear as a multiplet in the range of 7.0-7.8 ppm.
- $^{13}\text{C}$  NMR: The carbon of the difluoromethoxy group ( $-\text{OCHF}_2$ ) will appear as a triplet due to coupling with the two fluorine atoms. The nitrile carbon ( $-\text{CN}$ ) will be observed around 115-120 ppm. The aromatic carbons will resonate in the typical aromatic region (110-160 ppm).
- $^{19}\text{F}$  NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.

### Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

- C≡N stretch: A sharp, medium intensity band around 2220-2240  $\text{cm}^{-1}$ .
- C-O-C stretch: Strong bands in the region of 1000-1300  $\text{cm}^{-1}$ .
- C-F stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1000-1200  $\text{cm}^{-1}$ .
- Aromatic C-H stretch: Bands above 3000  $\text{cm}^{-1}$ .
- Aromatic C=C stretch: Bands in the 1450-1600  $\text{cm}^{-1}$  region.

Mass Spectrometry (MS):

- Electron Ionization (EI-MS): The molecular ion peak ( $M^+$ ) would be observed at  $m/z = 169$ . Subsequent fragmentation may involve the loss of the difluoromethyl group or the cyano group.
- High-Resolution Mass Spectrometry (HRMS): The exact mass can be calculated to confirm the elemental composition. For  $\text{C}_8\text{H}_5\text{F}_2\text{NO}$ , the predicted monoisotopic mass is 169.0339.[7]

## Applications in Drug Development

The difluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to act as a bioisostere for hydroxyl or methoxy groups.[8] Its introduction can lead to:

- Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, particularly oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.
- Increased Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.
- Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the  $\text{pK}_a$  of nearby functional groups, affecting drug-receptor interactions.

- **Conformational Effects:** The presence of the difluoromethoxy group can influence the preferred conformation of a molecule, potentially leading to improved binding to its biological target.

**2-(Difluoromethoxy)benzonitrile** serves as a versatile building block for incorporating this beneficial moiety into a wide range of molecular scaffolds.

## Safety Information

**2-(Difluoromethoxy)benzonitrile** should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

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